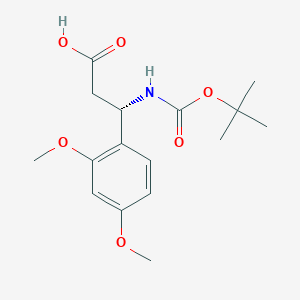
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2,4-dimethoxyphenyl moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The protected amino compound is then subjected to a series of reactions to introduce the propanoic acid backbone. This may involve reactions such as alkylation, reduction, and oxidation.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Modulation: It may interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2,4-dimethoxyphenyl moiety. This combination of functional groups provides specific reactivity and stability, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C16H23NO6 |
|---|---|
Peso molecular |
325.36 g/mol |
Nombre IUPAC |
(3S)-3-(2,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(9-14(18)19)11-7-6-10(21-4)8-13(11)22-5/h6-8,12H,9H2,1-5H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Clave InChI |
DDFZMHHCOKSNKR-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=C(C=C1)OC)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
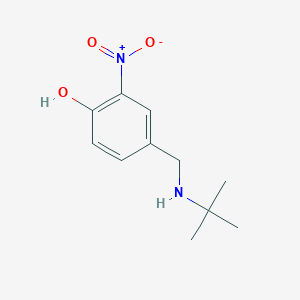

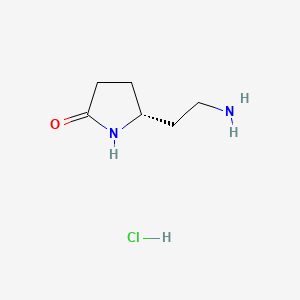
![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)
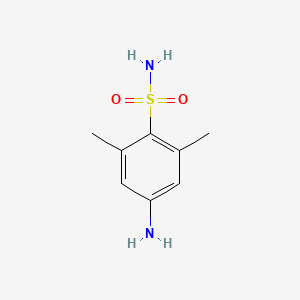
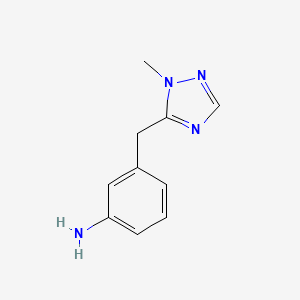
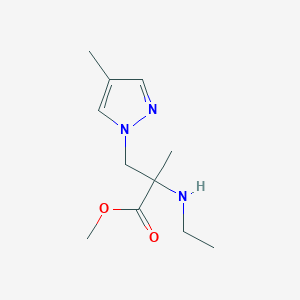
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
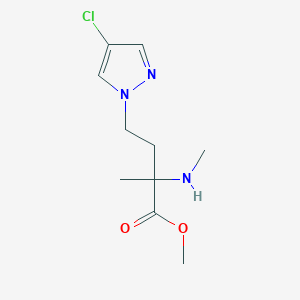
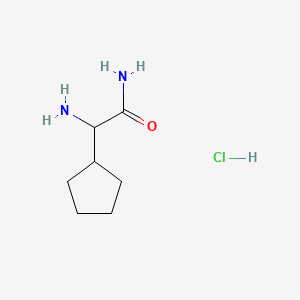
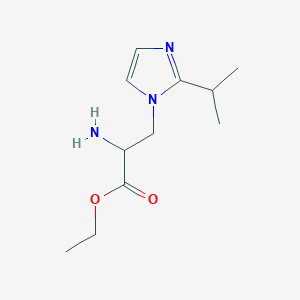
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)

